![molecular formula C15H12N2O5 B1194464 2-Nitro-5-[(phenylacetyl)amino]benzoic acid CAS No. 52033-70-2](/img/structure/B1194464.png)

2-Nitro-5-[(phenylacetyl)amino]benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally similar to 2-Nitro-5-[(phenylacetyl)amino]benzoic acid involves multi-step chemical processes. For instance, Branchini et al. (1991) described the synthesis of a photoaffinity analog targeting chloride channels in human red blood cell ghosts, highlighting the intricate steps required for constructing nitro-substituted benzoic acid derivatives with specific functional groups (Branchini, Murtiashaw, & Egan, 1991).

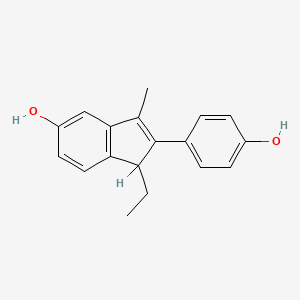

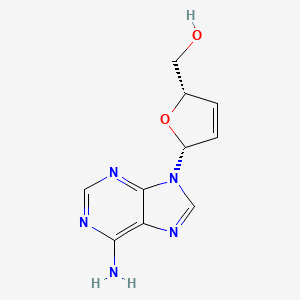

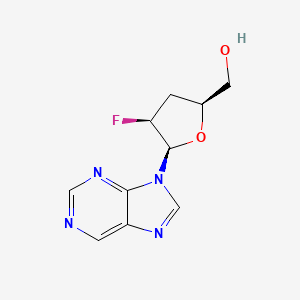

Molecular Structure Analysis

The crystal structures and conformational studies offer insights into the molecular geometry of related compounds. Yatsenko & Paseshnichenko (2014) investigated the crystal structures of nitro-substituted benzoic acids, revealing the impact of substituent orientation and interactions on the molecular configuration (Yatsenko & Paseshnichenko, 2014).

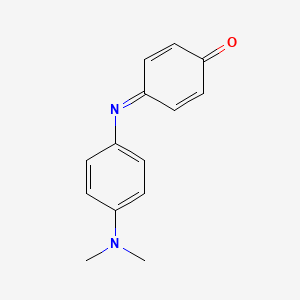

Chemical Reactions and Properties

Branchini et al. (1995) demonstrated how nitro-substituted benzoic acid derivatives could be utilized as photoaffinity labeling agents, affecting chloride ion transport in biological membranes. This showcases the compound's reactivity and potential for probing biological systems (Branchini et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of nitro-substituted benzoic acids can be influenced by the nature and position of substituents. Studies on related compounds, like those by Kolev & Angelov (2008), who synthesized and characterized 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, help understand the physicochemical characteristics of these molecules (Kolev & Angelov, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are crucial for understanding the potential applications and behavior of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid. For example, the work by Gottlieb et al. (1962) on the reactivity of nitro-substituted compounds with alkali provides a foundation for comprehending the chemical behavior of these molecules (Gottlieb, Souza, & Magalhães, 1962).

Applications De Recherche Scientifique

Application 1: Enzyme Activity Screening

- Summary of the Application : NIPAB is used as an alternative substrate for penicillin G acylase (PGA) activity screening . This is important in the construction and application of a plasmid-based signal peptide library for improved secretion of recombinant proteins with Priestia megaterium .

- Methods of Application : To each well of a 96-well-plate with a flat bottom, 90 µL of substrate solution (600 mg L −1 NIPAB, 9.41 mM NaH 2 PO 4, 40.59 mM Na 2 HPO 4, pH 7.5) was added .

- Results or Outcomes : The functionality of the whole library was demonstrated by enhancing the amount of the already well-secreted α-amylase AmyE by 1.6-fold . The secretion of a novel penicillin G acylase, which remained as insoluble protein inside the cells, could be enhanced even up to 29-fold .

Application 2: Study of Enzymatic Hydrolysis Reactions

- Summary of the Application : NIPAB is used in the study of enzymatic hydrolysis reactions of the so-called invisible substrates .

Application 3: Protein Engineering of Penicillin G Acylases

- Summary of the Application : NIPAB is used in protein engineering experiments of penicillin G acylases (PGAs) from Gram-positive bacteria . These PGAs are important for the production of semisynthetic penicillins .

- Methods of Application : The PGAs from Bacillus megaterium, Bacillus thermotolerans, and Bacillus sp. FJAT-27231 were recombinantly produced, secreted, purified, and crystallized . The enzyme activity for all PGAs was determined using a colorimetric assay with NIPAB as the substrate .

- Results or Outcomes : The thermostability of the engineered PGAs mostly lay between the values of the two mother enzymes . For one PGA, increased enzyme activity was observed .

Application 4: Study of Catalytic Behavior of Enzymes

Safety And Hazards

The compound is classified under the GHS05 and GHS07 hazard codes, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

Orientations Futures

The compound has been used in research involving penicillin G acylases . These enzymes are industrially important for the production of semisynthetic ß-lactam antibiotics . The compound was used as a substrate in a colorimetric assay to measure the activity of these enzymes . This suggests potential future directions in the field of biotechnology and antibiotic production.

Propriétés

IUPAC Name |

2-nitro-5-[(2-phenylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVQEQRGDKOHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200007 | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-[(phenylacetyl)amino]benzoic acid | |

CAS RN |

52033-70-2 | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ntro-3-(phenylacetamido)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

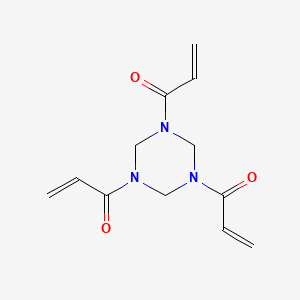

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)